1-Methylquinolinium iodide
Overview
Description
1-Methylquinolinium iodide is a quinolinium salt with various chemical and physical properties. It serves as a key intermediate in the synthesis and structural analysis of heterocyclic compounds. The compound is studied for its synthesis routes, molecular structure, chemical reactions, and both its physical and chemical properties.
Synthesis Analysis
The synthesis of 1-Methylquinolinium iodide involves several routes, including iodine-mediated electrophilic cyclization of alkynyl azides and the reaction of methylquinolinium salts with reactive intermediates for the formation of complex heterocycles. These methods demonstrate the versatility and reactivity of methylquinolinium iodide in synthesizing diverse structural motifs (Fischer et al., 2008), (Morita et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Methylquinolinium iodide has been elucidated through various spectroscopic and computational methods, revealing detailed insights into its geometric parameters, vibrational wavenumbers, and electronic properties. Studies utilizing X-ray diffraction and density functional theory (DFT) highlight its planar configuration and the interactions within its crystal lattice (Atalay et al., 2008).
Chemical Reactions and Properties
1-Methylquinolinium iodide participates in various chemical reactions, including oxidative functionalization, cycloaddition processes, and interactions with nucleophiles leading to the synthesis of complex organic compounds. These reactions underline the compound's significance as a versatile building block in organic synthesis (Zhu et al., 2017).
Physical Properties Analysis
The physical properties of 1-Methylquinolinium iodide, such as crystal structure, solubility, and melting point, are closely related to its molecular configuration. The compound forms monoclinic crystals, and its structural arrangement in the solid state has been characterized in detail, providing insights into the forces that stabilize its crystal structure (Sakanoue et al., 1970).
Chemical Properties Analysis
The chemical properties of 1-Methylquinolinium iodide, including its reactivity, stability, and functional group transformations, have been extensively studied. These investigations reveal the compound's ability to undergo various chemical reactions, highlighting its utility in organic synthesis and the development of new synthetic methodologies (Maeda, 1990).
Scientific Research Applications
Crystal Structure Analysis
1-Methylquinolinium iodide has been studied for its crystal structure properties. For instance, research on related quinolinium compounds like 1-ethyl-2-methylquinolinium iodide revealed insights into their organic charge-transfer complex structures, demonstrating their potential for various applications in material science and crystallography (Sakanoue et al., 1970).
Corrosion Inhibition
The compound has been evaluated for its role as a corrosion inhibitor. Studies have shown that 1-methylquinolinium iodide can act as an effective corrosion inhibitor for mild steel in sulfuric acid, making it valuable in industrial applications where corrosion resistance is crucial (Elhadi et al., 2016).
Molecular Structure in Different States
Research has been conducted on the molecular structure of similar compounds in various states. For example, the study of 8-hydroxy-1-methylquinolinium iodide in both crystal and solution states provided insights into how its structure changes in different environments, which is important for understanding its reactivity and interaction with other substances (Barczyński et al., 2006).
Fluorescent Probes
7-Dialkylamino-1-methylquinolinium salts, a class of compounds including 1-methylquinolinium derivatives, have been synthesized and identified as highly versatile and stable fluorescent probes. Their high fluorescence quantum yields and stability make them suitable for polymer characterization and other demanding applications (Van den Berg et al., 2006).
Antileukemic Activity
Certain derivatives of 1-methylquinolinium iodide have shown antileukemic activity. This suggests potential applications in developing new therapeutic agents for leukemia treatment, highlighting the compound's significance in medicinal chemistry (Foye & Kauffman, 1980).
Antimicrobial Activity
A 1-methylquinolinium iodide derivative has been investigated for its antibacterial activity, particularly against antibiotic-resistant strains. Its ability to disrupt cell division and cause cell death in bacteria indicates its potential as a new antibacterial agent (Fang et al., 2018).
Enzyme Assay Development
1-Methylquinolinium iodide has been utilized in developing a sensitive fluorometric assay for acetylcholinesterase, an enzyme important in neuroscience research. This application underscores its usefulness in biochemical assay development (Prince, 1966).
Future Directions
While specific future directions for 1-Methylquinolinium iodide are not mentioned, a related compound, 5-Amino-1-methylquinolinium (5-amino-1MQ), has shown in vivo therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis . This suggests potential future directions in the study of similar compounds for therapeutic applications.
Relevant Papers
There are several papers related to 1-Methylquinolinium iodide and similar compounds. For instance, one paper discusses the antibacterial activity and the synergistic effect with β-lactam antibiotics of a new 1-methylquinolinium iodide derivative . Another paper mentions the use of 5-Amino-1-methylquinolinium (5-amino-1MQ) as a substrate site-targeting, selective nicotinamide N-methyltransferase (NNMT) inhibitor . These papers provide valuable insights into the properties and potential applications of 1-Methylquinolinium iodide and related compounds.
properties
IUPAC Name |
1-methylquinolin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDWUKTXFTPN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21979-19-1 (Parent) | |
Record name | Quinoline methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40960098 | |
Record name | Quinoline methiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylquinolinium iodide | |
CAS RN |
3947-76-0 | |
Record name | Quinolinium, 1-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylquinolinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline methiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline methiodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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